METHYL 7-(2-FURYL)-1-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
Methyl 7-(2-furyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a furan ring, a mercapto group, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-(2-FURYL)-1-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . The reaction proceeds through cyclization involving the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-furyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring and pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 7-(2-furyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of METHYL 7-(2-FURYL)-1-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and nucleic acids is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[1,5-a]pyrimidine derivatives: Known for their antiviral and anticancer properties.
Pyrano[2,3-d]pyrimidine derivatives: These compounds are studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
Methyl 7-(2-furyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to the presence of the furan ring and mercapto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
methyl 7-(furan-2-yl)-1-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-17-11-10(12(18)16-14(17)22)7(13(19)20-2)6-8(15-11)9-4-3-5-21-9/h3-6H,1-2H3,(H,16,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPVDJCCXDYVHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=CO3)C(=O)OC)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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